Journal Name:Journal of Water Process Engineering
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IF:0
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Journal of Water Process Engineering ( IF 0 ) Pub Date: 2023-07-17 , DOI:
10.1016/j.jallcom.2023.171396
The defective and phase heterojunction bifunctional TiO2 with adjustable oxygen vacancy concentration and phase junction level was successfully designed via O2/Ar atmosphere thermal treatment NH2-MIL-125(Ti). The effects of calcination temperature on the morphology, light absorption properties, charge separation, chemical composition and tetracycline removal efficiency were researched. The decreased band gaps, effective charge transfer and more active sites on the photocatalysts could be achieved when the heat treatment temperature changed from 350 to 500 °C, both of which enhanced the photocatalytic degradation performance of tetracycline under visible light. The cooperation of moderate defect concentration and optimized anatase/rutile junction level can be obtained through the suitable calcination temperature at 400 °C, and showed tetracycline removal activity about 2.5 times that of the initial NH2-MIL-125(Ti). Moreover, bifunctional TiO2 photocatalyst also displayed excellent stability and reusability after four cycle tests. This job provided a wonderful tactics for increasing the application of MOFs in tetracycline treatment.
Journal of Water Process Engineering ( IF 0 ) Pub Date: 2023-07-17 , DOI:
10.1016/j.jallcom.2023.171425
The paper is focused on a comprehensive study of cation distribution and impedance spectroscopy analysis of pristine and rare earth ions (La3+and Dy3+) doped Co0.7Zn0.3Fe2O4 ferrite nanocrystals. The samples have a single phase spinel cubic structure of space group Fd3̅mwith a in the range of 0.8400−0.8408 nm as confirmed by Rietveld refinement analysis of the X-ray diffraction (XRD) data. The cation distribution property of these compositions has been thoroughly studied using the data of XRD as well as Raman spectra. It is predicted that Co2+and Zn2+ions prefer to occupy both the sites, tetragonal A and octahedral B, but rare earth ions have a strong preference for B-site. The non-uniform, agglomerated grains of these samples have been observed using the field emission scanning electron microscope. Up to a particular temperature, the samples have shown a positive dielectric constant, but above that, an unusual result of negative dielectric constant is observed; the Nyquist plots and other related parameters change their features in this crossover region. The doped samples have shown higher dielectric constant and lower loss as compared to the parent sample in the frequency range of 104–106 Hz and temperature interval of 25−300 °C. The variation of dielectric modulus confirms the non-Debye type relaxor behavior of the samples. Our reported results would facilitate applications of these materials for a wide range of microwave devices.
Journal of Water Process Engineering ( IF 0 ) Pub Date: 2023-07-13 , DOI:
10.1016/j.jallcom.2023.171348
For high pressure metal hydride (MH) compressor applications, it is important to have a thorough understanding of the hydrogenation properties of MH forming compounds under high pressure and temperature conditions, which are still little studied. Here, a Ti0.90V0.30Mn1.00Ni0.80 compound with MgZn2-type AB2 structure has been investigated by Sieverts’ method over a wide pressure and temperature range (up to 100 MPa and between −80 and 120 °C). This provided clear experimental evidence of the downward curvature of the van’t Hoff plot in the high-pressure region, which arises from the non-ideal behavior of hydrogen. In this paper, we also show that the high-sorption pressures can be well estimated by the van’t Hoff equation using low-pressure data. Ultimately, this study was combined with synchrotron radiation X-ray diffraction (SR-XRD) performed in an effort to monitor the structural evolution of the compound in situ under ultra-high hydrogen pressure. We found that even under extreme conditions of 2 GPa and 200 °C, both the main AB2 phase and the secondary CsCl-type AB phase were fully hydrogenated and their structures were conserved. The existence of a critical temperature for the AB2-H2 system was demonstrated from the evolution of the SR-XRD patterns recorded for several temperatures during the desorption process.
Journal of Water Process Engineering ( IF 0 ) Pub Date: 2023-07-17 , DOI:
10.1016/j.jallcom.2023.171389
Lithium–sulfur (Li–S) battery is regarded as a desirable energy storage device due to its ultrahigh energy density, but the shuttle effect and lithium dendrite growth largely impede its widespread application. Herein, a lithium sulfonate-rich UiO-66-type MOF (UiO-66(SO3Li)4) was synthesized from postsynthetic oxidation of thiol-rich UiO-66 framework (UiO-66(SH)4) followed by lithiation and adopted as a separator modifier to address the aforementioned issues. After grafting dense –SO3Li groups in the ordered pores, the resultant UiO-66(SO3Li)4 features stronger electronegativity, larger lithium-ion conductivity, and higher transference number than primitive UiO-66 and MOF with each linker bearing two –SO3Li (UiO-66(SO3Li)2). Moreover, the UiO-66(SO3Li)4 modified separator can inhibit the polysulfide shuttling by strong electrostatic repulsion and provide abundant pathways for rapid lithium ion transport as well as protect lithium anode simultaneously. Based on these merits, the Li–S coin cells assembled with resultant UiO-66(SO3Li)4 modified separators deliver a prominent discharge capacity of 1493.3 mAh g–1 at 0.1 C, enhanced rate capability with a capacity of 730.1 mAh g–1 at 2 C and exceptional cyclability with an average attenuation rate as low as 0.053% during 1000 cycles at 1 C. With a higher sulfur loading of 4.83 mg cm–2, the cell is still able to achieve a capacity of 838.6 mAh g–1. Overall, this work offers new opportunities for the design of functionalized MOFs and multifunctional separators for advanced Li–S batteries.
Journal of Water Process Engineering ( IF 0 ) Pub Date: 2023-07-14 , DOI:
10.1016/j.jallcom.2023.171362
This paper presents the results of a study on the sintering process of composites made of a mixture of Alumix 431 powders with B4C boron carbide. Sintering was carried out at the following temperatures: 550, 580 and 600 ℃. The process of sintering Alumix powders is a very complex issue due to the possibility of many types of mutual reactions of the elements constituting its components and their interaction with boron carbide. The study included the preparation of green compacts from a mixture of powders with the addition of 5 wt % B4C and sintering in a NETZSCH 402ES/3 differential dilatometer; the density and microstructure of the sinters were examined using scanning microscopy and X-ray phase analysis. Analysis of the dilatometric curves allowed the sequence of the emerging liquid phases and their impact on the course of dimensional changes as well as the microstructure of the finished composites to be determined, indicating the importance of the reaction of the aluminium matrix with magnesium, copper and zinc. It was also indicated that the B4C boron carbide addition may decompose, resulting in the appearance of B12Mg and Al4C3 phases. The research also showed that the addition of carbide did not adversely affect the density of the sinters as composites with a density exceeding 95 % of the theoretical density were obtained.
Journal of Water Process Engineering ( IF 0 ) Pub Date: 2023-07-17 , DOI:
10.1016/j.jallcom.2023.171383
The evolution of the dislocation density, precipitates, texture, and residual stress in lead-frame Cu-2.13Fe-0.026 P (wt.%) alloys were studied. All samples showed residual compressive stress. Moreover, the dislocation density and residual stress of the rolled sample are higher than those of the annealed sample. After annealing, the sample is mainly composed of restored grains, and the dislocation density not generated an order of magnitude decrease. This trend may be the reason why the residual stress still exists in the sample after annealing. In addition, the presence of pits around Fe3P particles may contribute to the generation of the residual stress. More importantly, the texture type of each sample is mainly Brass (011), S (123) or Copper (112), and the recrystallized Cube (001) texture is rarely found. Finally, the structural energy density (Ev) of different textures is calculated. It was found that the Ev of the Copper (112) texture affects the variation of its volume fraction, thereby controlling the evolution of the residual stress.
Journal of Water Process Engineering ( IF 0 ) Pub Date: 2023-07-17 , DOI:
10.1016/j.jallcom.2023.171381
Miniaturization of lithium-ion batteries has become an extremely hot topic with the rapid development of microelectronic devices. Li metal being the most desirable anode has disadvantages in terms of dendrite formation, huge volumetric change of Li and its stripping and loss during cycling, etc., which restricts its application. The formation of well-matching interfaces is a key requirement to construct safe all-solid-state microbatteries. Herein, we show that a small addition of Sn to Li film anode is a promising solution, because this lithium-tin (LixSny) alloy can overcome some critical obstacles of lithium anode. The Li/LixSny thin film anode was deposited by a combination of magnetron sputtering and thermal evaporation on a copper foil substrate, electrochemically tested in comparison with pure Sn and Li anodes. These studies revealed that this anode with the preformed Li2Sn5 alloy demonstrated remarkably improved characteristics its counterparts. The Li/LixSny electrode showed a higher initial capacity and better cyclability during 100 charge-discharge cycles than monolithic Sn, and a lower overpotential, than monolithic Li. Among two Li/LixSny thin film electrodes with the thicknesses of 500 nm and 1000 nm of deposited Sn and Li layers, the latter one demonstrates a better stability against degradation, providing sufficient reservoirs of Li ions (Li regions) and easy pathways for them via LixSny alloy.
Journal of Water Process Engineering ( IF 0 ) Pub Date: 2023-07-17 , DOI:
10.1016/j.jallcom.2023.171416
A catalyst innovation with the aim of developing noble-metal-free substitutes is one key aspect for future sustainable hydrogen energy deployment. Herein, we fabricated a dual in-plane/out-of-plane Ni2P-black phosphorus (BP)/MoS2 heterostructure through an all-solution process for the hydrogen evolution reaction (HER). The covalently cross-connected MoS2 and metallic Ni2P-BP interfaces benefit the charge transfer in the electrochemical performances via the Mott-Schottky effect. For the HER, the Ni2P-BP/MoS2 heterostructure shows excellent catalytic activity with a low overpotential of 99 mV at 10 mA cm-2 and a small Tafel slope of 97 mV dec-1 in alkaline electrolyte. The first-principle calculations verify that the work function difference at the Mott-Schottky interface favors electron transfer from Ni2P-BP to outer-surface MoS2 to boost the HER process. Therefore, the Ni2P-BP/MoS2 heterostructure presents near-neutral hydrogen adsorption free energy (ΔGH*, -0.0287 eV), indicating superior HER activity beyond the counterparts (MoS2, BP, and Ni2P-BP). This work inspires possibilities for optimizing BP-based composites through multidimensional interface engineering with the goal of achieving highly efficient hydrogen production electrocatalysis.
Journal of Water Process Engineering ( IF 0 ) Pub Date: 2023-07-17 , DOI:
10.1016/j.jallcom.2023.171424
The combination of high coercivity and resistivity is a strong requirement for permanent magnets to resist thermal demagnetization under complex operating conditions. However, this still remains a challenge for conventional strategies, which always sacrifice the maximum energy product as the coercivity or resistivity increases. In this work, we report a unique strategy of introducing only 0.1wt.% of insulating nano-diamonds (NDs) into the hot-deformed Nd-Fe-B magnets to significantly and simultaneously improve both magnetic properties (Hci, Br, (BH)max and Hk/Hcj) and resistivity. In particular, the coercivity increased by 60% from 746 to 1193 kA/m. Further microstructure observations indicate that this exceptional effect stems from NDs can effectively inhibit the formation of coarse grains and optimize the distribution of Nd-rich phases, ensuring a strong pinning effect to enhance hard magnetic performance. Meanwhile, the presence of additional grain boundaries and NDs can also lead to higher resistivity by preventing the movement of free electrons. Our work provides a distinctive strategy for interface modification with excellent comprehensive performance in permanent magnets.
Journal of Water Process Engineering ( IF 0 ) Pub Date: 2023-07-17 , DOI:
10.1016/j.jallcom.2023.171420
This article describes the results and discussion performed to analyze the bandgap, optoelectronic properties, and complex dielectric function of Bi2Te3 thermoelectric material, using Valence Electron Energy Loss Spectroscopy. A key aspect of the report presented in this article is that the properties described above have not been analyzed and reported using the Valence Electron Energy Loss Spectroscopy technique. The material’s structure was analyzed using Rietveld and High-Resolution Transmission Electron Microscopy techniques. The band gap obtained value is 0.91 eV by Valence Electron Energy Loss Spectroscopy. Whereas, values obtained by other techniques are between 0.26 and 0.92 eV for Bi2Te3. The real part (ε1) and imaginary part (ε2) of the complex dielectric function (ε*) were measured. For ε1, the principal peak at 1.03 eV and a second peak at 1.4 eV were observed. Furthermore, the optical dielectric constant is 8.6 for (ε0 = 0 eV), which is related to electronic contributions and is given by the refractive index squared (n2).
Supplementary Information
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